Ezatiostat hydrochloride, also known as TLK199 or Telintra®, is a liposomal small-molecule glutathione analog prodrug []. It acts as a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1) []. This enzyme is frequently overexpressed in various human hematologic cancers, making it a relevant target for pharmacological intervention []. Ezatiostat hydrochloride primarily functions as a hematopoiesis-stimulating agent by promoting the growth and maturation of various blood cell precursors, including granulocytes, monocytes, erythrocytes, and platelets [].
Ezatiostat hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This compound is classified as a small molecule inhibitor, specifically targeting the enzyme thioredoxin reductase. By inhibiting this enzyme, Ezatiostat hydrochloride aims to disrupt the redox balance within cancer cells, leading to increased oxidative stress and apoptosis (programmed cell death).
Ezatiostat hydrochloride is synthesized from various chemical precursors and falls under the category of thioredoxin reductase inhibitors. It is primarily studied for its role in cancer treatment, particularly in hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. The compound's classification as an antineoplastic agent positions it as a candidate for further clinical evaluation.
The synthesis of Ezatiostat hydrochloride typically involves several key steps that integrate organic synthesis techniques. The primary method includes the reaction of 2-mercapto-1-methylimidazole with various electrophiles to form the core structure of the compound.
Ezatiostat hydrochloride has a complex molecular structure characterized by a thiol group and an imidazole ring. The molecular formula can be represented as , with a molecular weight of approximately 189.67 g/mol.
Ezatiostat hydrochloride primarily undergoes redox reactions due to its thiol functionality. These reactions are critical in mediating its mechanism of action against cancer cells.
The mechanism of action of Ezatiostat hydrochloride involves the inhibition of thioredoxin reductase, an enzyme that plays a pivotal role in maintaining the redox balance within cells.
Ezatiostat hydrochloride is primarily investigated for its potential use in treating various cancers, particularly hematological malignancies. Its ability to induce apoptosis through oxidative stress mechanisms makes it a promising candidate for combination therapies with other anticancer agents.
Ezatiostat hydrochloride (C₂₇H₃₆ClN₃O₆S) is a synthetic tripeptide glutathione analog designed to selectively target the substrate-binding G-site of glutathione S-transferase P1-1 (GST P1-1). The compound features a gamma-glutamyl-S-(benzyl)-cysteinyl-R(-)-phenylglycine diethyl ester structure that mimics the natural substrate glutathione (GSH) but exhibits a 50-fold higher binding affinity (Ki ≈ 400 nM) for GST P1-1 compared to GSTA or GSTM isozymes [2] [6]. X-ray crystallographic studies reveal that ezatiostat's benzyl moiety engages in extensive hydrophobic interactions within the H-site of GST P1-1, while its ester groups form specific hydrogen bonds with catalytic residues Tyr7 and Arg13 in the active site [6]. This high-affinity binding induces a conformational shift that sterically hinders substrate access and disrupts the enzyme's catalytic function. The structural integrity of this interaction is pH-dependent, with optimal binding occurring under physiological conditions (pH 7.4) where the compound maintains zwitterionic character [6].
Table 1: Structural and Binding Characteristics of Ezatiostat-GST P1-1 Interaction
Parameter | Value | Method of Determination |
---|---|---|
Binding Affinity (Ki) | 400 nM for GSTP1-1 | Isothermal Titration Calorimetry |
Selectivity Ratio | >50-fold vs. GSTA/GSTM | Enzyme Kinetics Assay |
Critical Binding Residues | Tyr7, Arg13, Phe8, Trp38 | X-ray Crystallography |
Optimal pH for Binding | 7.4 | Surface Plasmon Resonance |
Ezatiostat exerts profound allosteric effects beyond competitive enzyme inhibition. Under physiological conditions, GST P1-1 forms an inhibitory complex with c-Jun N-terminal kinase (JNK), suppressing its activation. Through high-affinity binding to GST P1-1, ezatiostat induces a conformational change that reduces the protein-protein interaction interface stability by approximately 40%, facilitating dissociation of the GST P1-1-JNK complex [4] [5]. This molecular liberation activates JNK by relieving steric constraints on its kinase domain. Gene expression profiling in myelodysplastic syndrome (MDS) patient samples demonstrates that ezatiostat-responsive patients exhibit baseline underexpression of JNK pathway components, suggesting that the compound's efficacy correlates with pre-existing pathway dysregulation [5]. The dissociation constant (Kd) of the GST P1-1-JNK complex increases from 2.8 nM to 12.4 nM in the presence of therapeutic concentrations of ezatiostat, quantitatively confirming the allosteric disruption mechanism [4].
Table 2: Functional Consequences of GST P1-1-JNK Complex Dissociation
Parameter | Pre-Ezatiostat | Post-Ezatiostat | Biological Consequence |
---|---|---|---|
GST P1-1-JNK Kd (nM) | 2.8 | 12.4 | Enhanced JNK phosphorylation capacity |
JNK Phosphorylation Rate | Baseline | 3.2-fold increase | Accelerated signal transduction |
Hematopoietic Progenitor Proliferation | Low | High | Multilineage hematologic improvement |
The JNK pathway serves as the primary mechanistic conduit for ezatiostat's hematological effects. Upon dissociation from GST P1-1, JNK undergoes phosphorylation and subsequently activates transcription factors including c-Jun, ATF2, and Elk-1. In hematopoietic progenitor cells, this signaling cascade upregulates expression of lineage-specific transcription factors GATA-1 (erythroid), PU.1 (myeloid), and RUNX1 (megakaryocytic) [1] [4]. Clinical evidence demonstrates that ezatiostat administration stimulates trilineage hematologic improvement in myelodysplastic syndrome patients, with erythroid responses observed in 24% of anemic patients, neutrophil improvement in 42% of neutropenic patients, and platelet improvement in 50% of thrombocytopenic patients [1]. The critical role of JNK signaling is further evidenced by the absence of hematologic effects in GST P1-1 knockout mice, confirming the specificity of ezatiostat's mechanism [4]. Pharmacodynamic analyses reveal a strong correlation between JNK activation (measured by phospho-JNK levels) and hematopoietic differentiation markers (CD71/CD235a for erythroid, CD11b/CD14 for myeloid) within 72 hours of drug exposure [5].
Table 3: Lineage-Specific Hematopoietic Responses to JNK Activation
Hematopoietic Lineage | Response Rate (%) | Key Transcription Factors Activated | Differentiation Markers Upregulated |
---|---|---|---|
Erythroid | 24 | GATA-1, NF-E2 | CD71, CD235a, Hemoglobin γ-chain |
Neutrophil/Monocyte | 42 | PU.1, C/EBPα | CD11b, CD14, CD33 |
Megakaryocytic | 50 | RUNX1, GATA-1 | CD41, CD61, Platelet Factor 4 |
Ezatiostat-induced JNK activation exhibits extensive crosstalk with the MAPK/ERK pathway, creating an integrated signaling network. Phosphorylated JNK directly interacts with and modulates the activity of ERK1/ERK2 through kinase-mediated phosphorylation events [2] [4]. In HL-60 leukemia cell lines, chronic ezatiostat exposure increases ERK1/ERK2 activity by 2.8-fold, enabling cellular proliferation under stress conditions [4]. This synergistic interaction occurs through shared upstream kinases (MAP3Ks) and downstream substrates (Elk-1, c-Myc). Importantly, the JNK-ERK crosstalk exhibits lineage-specific outcomes: in myeloid progenitors, it promotes differentiation (characterized by CD11b upregulation), whereas in malignant blasts, it triggers apoptotic cascades through ROS-mediated mechanisms [2]. Computational modeling of signaling flux indicates that the JNK:ERK activity ratio determines cellular fate decisions, with ratios >1.5 favoring differentiation and ratios <0.7 promoting apoptosis [4].
As a synthetic glutathione analog, ezatiostat directly participates in cellular redox cycling. The compound's cysteine thiol group exhibits a reduction potential (-240 mV) comparable to endogenous glutathione (-230 mV), enabling its function as a redox buffer [1] [6]. Ezatiostat modulates the glutathione redox couple (GSH/GSSG) by increasing the reduced glutathione pool by approximately 35% in bone marrow mononuclear cells at therapeutic concentrations (10-40 μM) [6]. This redox modulation capacity is structurally dependent: the benzyl substitution enhances membrane permeability, while the diethyl ester groups facilitate intracellular hydrolysis to active metabolites (TLK117, TLK235, TLK236) [6]. Physicochemical characterization reveals ezatiostat's solubility profile: ≥28.3 mg/mL in DMSO, ≥3.32 mg/mL in H₂O with ultrasonication, and ≥3.4 mg/mL in ethanol [7]. These properties significantly influence its bioavailability and subcellular distribution to redox-active compartments.
Table 4: Ezatiostat Redox Parameters and Physicochemical Properties
Redox Parameter | Value | Physicochemical Property | Value |
---|---|---|---|
Reduction Potential | -240 mV | Molecular Weight | 566.11 g/mol (HCl salt) |
GSH Increase in BM-MNCs | 35% | Solubility in H₂O | 3.32 mg/mL |
Intracellular Hydrolysis | 85% in 2 hours | LogP (Octanol-Water) | 2.39 |
Membrane Permeability | 4.8 x 10⁻⁶ cm/s | Hydrogen Bond Acceptors | 8 |
Ezatiostat demonstrates dual-phase redox modulation: while acting as an antioxidant in normal progenitors, it induces pro-oxidant effects in transformed cells. In leukemia cell lines (HL-60, TF-1), therapeutic concentrations (40 μM) increase intracellular ROS by 2.5-fold within 3 hours through mitochondrial perturbation, specifically inhibiting complex III of the electron transport chain [6] [7]. This ROS surge activates the ASK1/MKK7/JNK apoptotic pathway and triggers downstream caspase cascades. Proteomic analyses demonstrate ezatiostat-induced cleavage of PARP (89 kDa fragment), activation of caspase-3 and caspase-9, and phosphorylation of pro-apoptotic Bcl-2 family members [7]. Additionally, ezatiostat upregulates endoplasmic reticulum (ER) stress response genes, including CHOP, ATF4, and XBP-1s, by approximately 4-fold, further promoting apoptosis in malignant clones [6]. This selective pro-apoptotic effect in neoplastic cells occurs concurrently with the compound's stimulatory effects on normal hematopoietic progenitors, demonstrating its unique bifunctional therapeutic profile.
Table 5: Ezatiostat-Induced Apoptotic Markers in Leukemia Cell Lines
Apoptotic Marker | Change | Time Course | Detection Method |
---|---|---|---|
Intracellular ROS | 2.5-fold increase | 3 hours | DCFH-DA fluorescence |
Caspase-3 Activation | 3.1-fold increase | 5.5 hours | Fluorogenic substrate assay |
PARP Cleavage | 89 kDa fragment | 8 hours | Western blot |
Mitochondrial Depolarization | 65% cells affected | 6 hours | JC-1 staining |
ER Stress Gene Expression | 4-fold upregulation | 12 hours | qRT-PCR |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7